

Spectroscopic Profile of 4-(4-Chlorophenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(4-Chlorophenoxy)aniline**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic ether and amine with the chemical formula $C_{12}H_{10}ClNO$.^[1] Its molecular weight is 219.67 g/mol.^[1] The compound typically appears as a solid with a melting point in the range of 99-103 °C.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(4-Chlorophenoxy)aniline**. It is important to note that specific experimental values may vary slightly depending on the instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4-(4-Chlorophenoxy)aniline**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.25	d	2H	Ar-H (ortho to Cl)
~ 6.95	d	2H	Ar-H (meta to Cl)
~ 6.85	d	2H	Ar-H (ortho to NH_2)
~ 6.70	d	2H	Ar-H (meta to NH_2)
~ 3.70	br s	2H	$-\text{NH}_2$

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 158	C-O (phenoxy)
~ 149	C- NH_2
~ 145	C-O (aniline)
~ 129	Ar-C (ortho to Cl)
~ 126	C-Cl
~ 122	Ar-C (meta to NH_2)
~ 119	Ar-C (meta to Cl)
~ 116	Ar-C (ortho to NH_2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(4-Chlorophenoxy)aniline** will show characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data (Typical Ranges)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450 - 3300	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)
1630 - 1580	N-H bend	Primary Amine (-NH ₂)
1300 - 1200	C-O stretch	Aryl Ether
1600, 1500	C=C stretch	Aromatic Ring
1100 - 1000	C-N stretch	Aromatic Amine
850 - 800	C-H out-of-plane bend	para-disubstituted rings
800 - 700	C-Cl stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
219/221	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
184	[M - Cl] ⁺
128	[M - C ₆ H ₄ Cl] ⁺
111	[C ₆ H ₄ Cl] ⁺
92	[C ₆ H ₄ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-(4-Chlorophenoxy)aniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

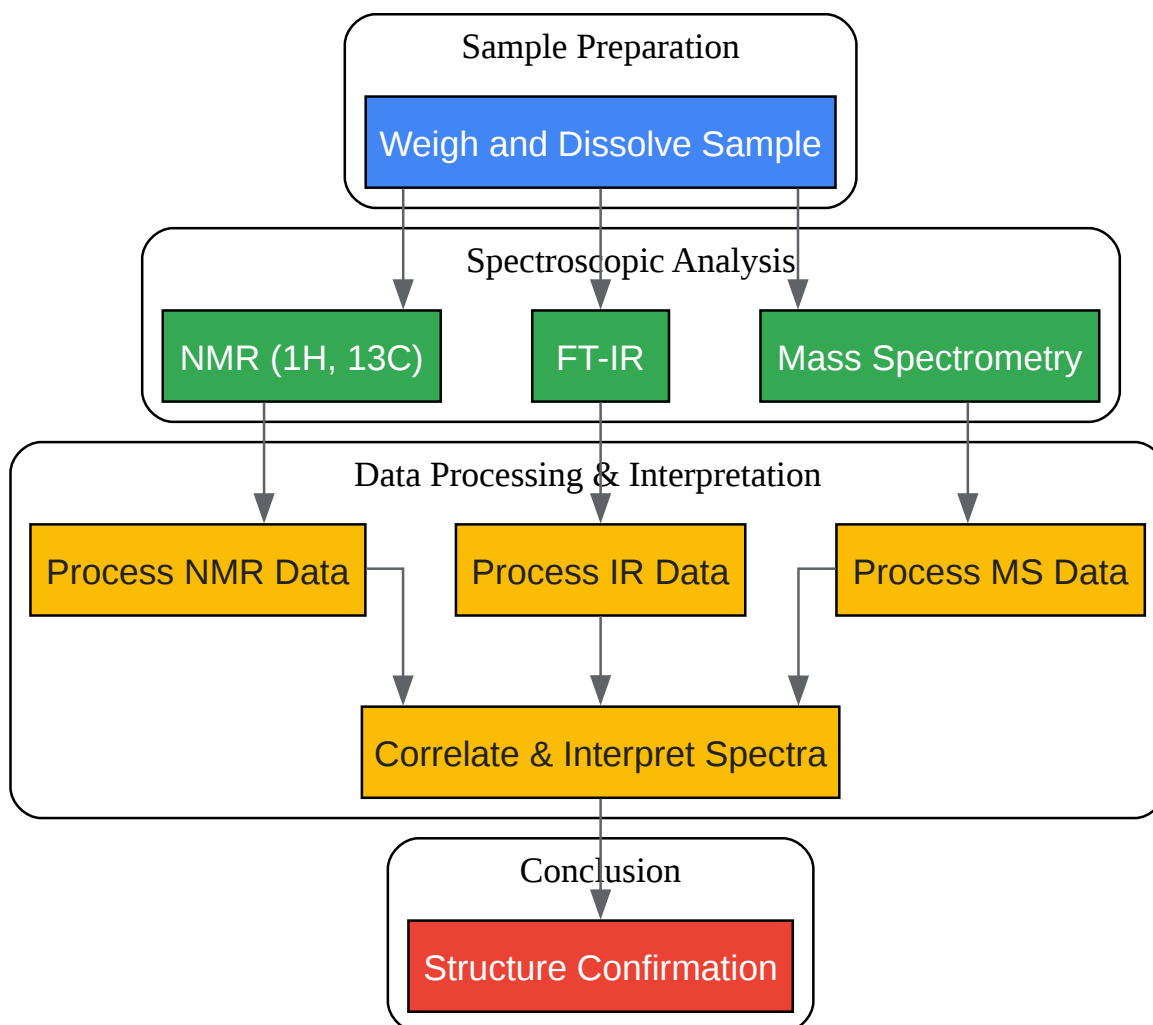
- ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-(4-Chlorophenoxy)aniline**.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. 4-(4-Chlorophenoxy)aniline 97 101-79-1 [sigmaaldrich.com]

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